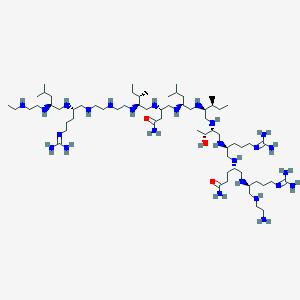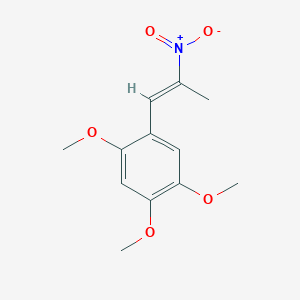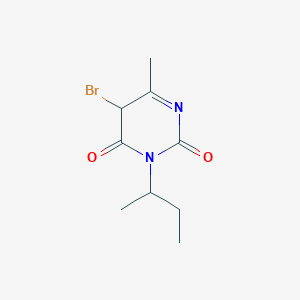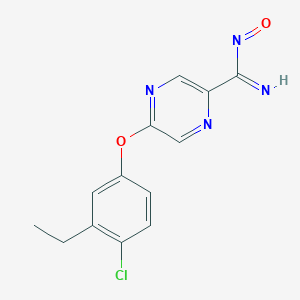
Solifenacin N-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solifenacin N-Glucuronide is a metabolite of solifenacin, a muscarinic receptor antagonist used primarily to treat overactive bladder and neurogenic detrusor overactivity. This compound is formed through the direct glucuronidation of solifenacin, a process that involves the addition of a glucuronic acid moiety to the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solifenacin N-Glucuronide involves the glucuronidation of solifenacin. This reaction typically occurs in the liver, where solifenacin is metabolized by the enzyme UDP-glucuronosyltransferase. The reaction conditions for this process include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using liver microsomes or recombinant enzymes in a controlled laboratory setting .
Chemical Reactions Analysis
Types of Reactions: Solifenacin N-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to solifenacin, resulting in the formation of the glucuronide conjugate .
Common Reagents and Conditions: The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the glucuronidation of solifenacin is this compound. This metabolite is pharmacologically inactive and is excreted from the body through the kidneys .
Scientific Research Applications
Solifenacin N-Glucuronide is primarily used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and excretion of solifenacin. It is also used in toxicology studies to assess the safety and potential side effects of solifenacin . Additionally, it serves as a reference compound in bioanalytical methods for the quantification of solifenacin and its metabolites in biological samples .
Mechanism of Action
Solifenacin N-Glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its formation is part of the metabolic pathway of solifenacin, which is a competitive muscarinic receptor antagonist. Solifenacin exerts its effects by binding to muscarinic receptors in the bladder, thereby reducing bladder contractions and alleviating symptoms of overactive bladder .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Solifenacin N-Glucuronide include other glucuronide metabolites of muscarinic receptor antagonists, such as oxybutynin N-glucuronide and tolterodine N-glucuronide .
Uniqueness: this compound is unique in its specific formation from solifenacin and its role in the metabolic pathway of this particular drug. While other muscarinic receptor antagonists also undergo glucuronidation, the specific structure and pharmacokinetic properties of this compound are distinct .
Properties
Molecular Formula |
C29H34N2O8 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R)-3-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]oxy-1-azoniabicyclo[2.2.2]octan-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1 |
InChI Key |
DWEUKTDDWGFPKH-DMUZNFSWSA-N |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)C6C(C(C(C(O6)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)


![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)


![2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B12351303.png)

![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12351318.png)

![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12351331.png)
